molecular formula C12H11N3O2S B7592646 2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone

2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone

Cat. No. B7592646
M. Wt: 261.30 g/mol
InChI Key: PSPVSRNJKSITRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone involves the inhibition of certain enzymes and pathways involved in various biological processes. In cancer cells, this compound has shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. In addition, this compound has also been shown to inhibit certain inflammatory pathways, leading to its potential use as an anti-inflammatory agent. The fluorescent properties of this compound are due to its ability to bind to certain metal ions, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone are dependent on its mechanism of action. In cancer cells, this compound has shown to inhibit cell proliferation, leading to the inhibition of cancer cell growth. In addition, this compound has also been shown to inhibit certain inflammatory pathways, leading to its potential use as an anti-inflammatory agent. The fluorescent properties of this compound are due to its ability to bind to certain metal ions, leading to a change in its fluorescence properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone in lab experiments include its potential as an inhibitor of certain enzymes involved in cancer cell proliferation and its potential as an anti-inflammatory agent. In addition, its fluorescent properties make it a potential candidate for the detection of certain metal ions in biological systems. However, the limitations of using this compound in lab experiments include the need for further studies to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the study of 2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone. Further studies are needed to determine its potential as an anticancer drug and anti-inflammatory agent. In addition, the use of this compound as a fluorescent probe for the detection of certain metal ions in biological systems needs to be further explored. Furthermore, the toxicity and potential side effects of this compound need to be studied in detail to determine its safety for use in human subjects.
In conclusion, 2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone is a chemical compound that has shown potential in various scientific fields. Its potential as an inhibitor of certain enzymes involved in cancer cell proliferation and its potential as an anti-inflammatory agent make it a potential candidate for drug development. Further studies are needed to determine its safety and potential applications in various scientific fields.

Synthesis Methods

2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone can be synthesized through a multi-step process involving the reaction of various chemical compounds. The detailed synthesis method involves the reaction of 3-methyl-5-(4-methylpiperazin-1-yl)-1,2-oxazole-4-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminothiophenol and 2,3-dichloropyridine. The final product is obtained through the reaction of the intermediate product with 2-amino-5-methylthiazole. The purity of the final product can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drug development. In addition, this compound has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory pathways. Furthermore, this compound has shown potential as a fluorescent probe for the detection of certain metal ions in biological systems.

properties

IUPAC Name

2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-8-7-10(17-14-8)12(16)15-5-6-18-11-9(15)3-2-4-13-11/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPVSRNJKSITRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCSC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone

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